4,4'-Bis[2-tert-butylthiophene]
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H22S2 |
|---|---|
Molecular Weight |
278.5g/mol |
IUPAC Name |
2-tert-butyl-4-(5-tert-butylthiophen-3-yl)thiophene |
InChI |
InChI=1S/C16H22S2/c1-15(2,3)13-7-11(9-17-13)12-8-14(18-10-12)16(4,5)6/h7-10H,1-6H3 |
InChI Key |
ACWBVRAIOWYPHZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CS1)C2=CSC(=C2)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CS1)C2=CSC(=C2)C(C)(C)C |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 4,4 Bis 2 Tert Butylthiophene and Its Polymeric Forms
Optical Spectroscopy for Electronic Transitions
Optical spectroscopy serves as a fundamental tool for probing the electronic structure of molecules and polymers. By analyzing the absorption and emission of light, critical information regarding electronic transitions, energy gaps, and excited state properties can be elucidated.
Ultraviolet-Visible Absorption Spectroscopy for Electronic Band Assessment
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic transitions from the ground state to excited states. ubbcluj.romatanginicollege.ac.in The position and shape of the absorption bands provide insights into the conjugation length and the electronic band gap of the material. docbrown.info
For the monomer 4,4'-Bis[2-tert-butylthiophene], the UV-Vis spectrum reveals important information about its molecular structure. The presence of bulky tert-butyl groups induces significant steric hindrance, causing the two thiophene (B33073) rings to be nearly perpendicular to each other. clockss.org This lack of planarity prevents effective π-conjugation between the rings. clockss.org Consequently, the UV-Vis absorption spectrum of 4,4'-Bis[2-tert-butylthiophene] is expected to be similar to that of a single substituted thiophene unit rather than a conjugated bithiophene system. Research has shown that the longest wavelength absorption maximum (λmax) for a related compound, 3,4,3',4'-tetra-tert-butyl-2,2'-bithiophene, appears at 248.5 nm, which is close to that of 3,4-di-tert-butylthiophene (238.5 nm). clockss.org This contrasts with unsubstituted 2,2'-bithiophene (B32781), which exhibits a longer wavelength absorption at 306 nm due to inter-ring conjugation. clockss.org
In the case of the corresponding polymer, poly(4,4'-Bis[2-tert-butylthiophene]), the absorption spectrum would be expected to show a red-shift compared to the monomer, indicative of an extended conjugated system along the polymer backbone. The specific λmax would depend on the degree of polymerization and the regularity of the polymer chain. For instance, a study on poly(4,4'-bis(2-ethylhexyl)cyclopenta[2,1-b;3,4-b']dithiophene-2,6-diyl-alt-2,1,3-benzoselenadiazole-4,7-diyl) (PCPDTBSe), a low band gap polymer, showed a significantly red-shifted absorption in the film state compared to its solution, indicating strong intermolecular interactions and aggregation. ucla.edu
| Compound | Solvent/State | λmax (nm) | Reference |
|---|---|---|---|
| 3,4,3',4'-tetra-tert-butyl-2,2'-bithiophene | CH2Cl2 | 248.5 | clockss.org |
| 3,4-di-tert-butylthiophene | - | 238.5 | clockss.org |
| 2,2'-bithiophene | CH2Cl2 | 306 | clockss.org |
| Poly(4,4'-bis(2-ethylhexyl)cyclopenta[2,1-b;3,4-b']dithiophene-2,6-diyl-alt-2,1,3-benzoselenadiazole-4,7-diyl) (PCPDTBSe) | Film | ~800 | ucla.edu |
Fluorescence Spectroscopy for Emission Properties
Fluorescence spectroscopy provides information about the emissive properties of a material from its excited state back to the ground state. evidentscientific.comuci.edu The emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift). uci.edu The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a crucial parameter for applications in light-emitting devices. evidentscientific.com
For 4,4'-Bis[2-tert-butylthiophene], due to the non-planar structure and lack of extended conjugation, the fluorescence properties are expected to be modest. In contrast, its polymeric form, if it possesses a more planar and conjugated backbone, could exhibit significant fluorescence. The emission properties of polythiophenes are highly dependent on factors such as regioregularity, side-chain substituents, and the solvent environment. researchgate.net For example, a polythiophene with benzothiadiazole units showed strong red photoluminescence in toluene (B28343) solution. researchgate.net The fluorescence quantum yield can be influenced by aggregation, with some systems showing aggregation-induced emission enhancement (AIEE). researchgate.netrsc.org
| Compound | Solvent/State | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| Polythiophene with benzothiadiazole unit | Toluene | Red emission | - | researchgate.net |
| Poly(3-(2-(2-tetrahydropyranyloxy)ethyl)thiophene) | Solid State | - | 12% | researchgate.net |
| 4-DMN in DMF | DMF | - | 0.288 | nih.gov |
| 4-DMN-S38C-CaM (calcium-bound) | Aqueous | - | 0.26 | nih.gov |
Investigation of Solvatochromism and Aggregation Behavior
Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a characteristic feature of molecules with a significant difference in dipole moment between their ground and excited states. researchgate.netnih.gov This phenomenon is often observed in donor-acceptor systems where intramolecular charge transfer (ICT) occurs upon excitation. researchgate.net The study of solvatochromism provides insights into the nature of the excited state and the interactions between the solute and solvent molecules.
Aggregation behavior is another critical aspect, particularly for polymeric materials, as it significantly influences their solid-state properties. acs.org In solution, conjugated polymers can exist as individual chains or form aggregates, depending on the solvent quality and concentration. acs.orgacs.org Aggregation often leads to a red-shift in the absorption spectrum and can either quench or enhance fluorescence. acs.orgresearchgate.net Techniques like UV-Vis and fluorescence spectroscopy are instrumental in studying these aggregation phenomena. For instance, the appearance of a new, red-shifted absorption band upon addition of a poor solvent is a hallmark of aggregation. acs.org
Electrochemical Analysis of Energy Levels
Electrochemical methods, particularly cyclic voltammetry, are powerful techniques for determining the energy levels of the frontier molecular orbitals (HOMO and LUMO) of organic materials. These energy levels are crucial for understanding charge transport properties and for designing efficient electronic devices.
Cyclic Voltammetry for Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is an electrochemical technique where the potential of a working electrode is swept linearly with time, and the resulting current is measured. palmsens.comlibretexts.org For conjugated molecules and polymers, CV can be used to determine their oxidation and reduction potentials. nih.govacs.org The oxidation potential corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO), while the reduction potential corresponds to the addition of an electron to the lowest unoccupied molecular orbital (LUMO). acs.org
The CV of 4,4'-Bis[2-tert-butylthiophene] would likely show an irreversible oxidation peak at a relatively high potential due to the difficulty of removing an electron from the non-conjugated system. The reduction would be even more difficult to observe. For the corresponding polymer, the oxidation potential is expected to be lower (easier to oxidize) due to the extended conjugation. acs.org The reversibility of the redox processes in the polymer is an indicator of its stability upon doping. acs.org
| Compound | Solvent | Process | Peak Potential (V) | Reference |
|---|---|---|---|---|
| di-t-butylperoxide | DMF | Reduction | Varies with concentration | csircentral.net |
| t-butylhydroperoxide | DMF | Reduction | Varies with concentration | csircentral.net |
| P-In6C | - | Oxidation | 0.37, 0.67, 1.07 | nih.gov |
| P-FBTz | - | Oxidation | 0.87, 1.21 | nih.gov |
| P-In6CFBTz | - | Oxidation | 0.37, 1.05 | nih.gov |
Determination of Frontier Molecular Orbital Energy Levels (HOMO/LUMO)
The HOMO and LUMO energy levels can be estimated from the onset potentials of the oxidation (E_ox^onset) and reduction (E_red^onset) peaks in the cyclic voltammogram, respectively. acs.orgumich.edu These potentials are typically referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known energy level relative to the vacuum level. theijes.com
The following empirical equations are often used:
E_HOMO = - (E_ox^onset - E_Fc/Fc+^onset + 4.8) eV E_LUMO = - (E_red^onset - E_Fc/Fc+^onset + 4.8) eV
The band gap (E_g) can then be calculated as the difference between the LUMO and HOMO energy levels (E_g = E_LUMO - E_HOMO). scielo.org.mx
For polythiophenes, the HOMO level is a critical parameter influencing their performance in applications such as organic solar cells, as it determines the open-circuit voltage. researchgate.net The LUMO level is important for electron injection and transport. By tuning the chemical structure, for example, by introducing electron-donating or electron-withdrawing groups, the HOMO and LUMO levels can be modulated to optimize device performance. acs.orgresearchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
|---|---|---|---|---|
| P-In6C | -4.78 | - | 2.26 (optical) | nih.gov |
| P-FBTz | -5.23 | - | 1.43 (optical) | nih.gov |
| P-In6CFBTz | -4.89 | - | 1.59 (optical) | nih.gov |
| Poly(4, 4'-bis(2-thienyl) azobenzene) | -5.56 | -3.50 | 2.06 (electrochemical) | researchgate.net |
| PCPDTBSe | -4.9 | - | 1.35 | ucla.edu |
Advanced Nuclear Magnetic Resonance (NMR) Studies
NMR spectroscopy serves as a powerful, non-destructive tool for probing the chemical environment, connectivity, and dynamics of 4,4'-Bis[2-tert-butylthiophene] and its polymers at the atomic level. Both solution-state and solid-state NMR techniques offer complementary information regarding the material's structure and behavior in different phases.
Solution-State NMR for Aggregation Behavior and π-Stacking Phenomena
Solution-state NMR is instrumental in understanding the behavior of conjugated polymers in solution, particularly their propensity to form aggregates through π-stacking interactions. For thiophene-based polymers, the chemical shifts, line widths, and through-space correlations observed in ¹H and ¹³C NMR spectra provide signatures of aggregation. mdpi.comacs.org
In good solvents, individual polymer chains are expected to exist in a more random coil conformation, leading to relatively sharp NMR signals. However, even in these solvents, polymers with a high tendency to aggregate can exhibit broad, shielded components in the aromatic region of the ¹H NMR spectrum. acs.org This shielding is a direct consequence of the ring currents generated by the π-stacked aromatic systems. The presence of bulky tert-butyl groups in 4,4'-Bis[2-tert-butylthiophene] is anticipated to influence the degree of planarization and aggregation. While these groups can sterically hinder close packing, intramolecular and intermolecular interactions may still drive the formation of ordered domains in solution.
Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide direct evidence of π-stacking by detecting through-space correlations between protons on adjacent, stacked thiophene rings. Furthermore, Diffusion-Ordered Spectroscopy (DOSY) can be employed to distinguish between monomeric species and larger aggregates based on their differing diffusion coefficients in solution.
Table 1: Representative ¹H NMR Chemical Shifts for Thiophene-Based Monomers and Polymers in Solution
| Proton Type | Monomer (Expected, ppm) | Polymer (Random Coil, ppm) | Polymer (Aggregated, ppm) |
| Thiophene Ring H | 7.0 - 7.5 | 6.8 - 7.3 | 6.5 - 7.0 (broad) |
| tert-Butyl H | 1.3 - 1.5 | 1.3 - 1.5 | 1.2 - 1.4 |
Note: The data in this table is representative and intended to illustrate the expected trends in chemical shifts upon polymerization and aggregation. Actual values for 4,4'-Bis[2-tert-butylthiophene] and its polymer may vary.
Solid-State NMR for Polymer Microstructure and Dynamics
Solid-state NMR (ssNMR) is indispensable for characterizing the structure and dynamics of polymers in the solid state, where long-range order and restricted motion prevail. acs.orgresearchgate.net Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are essential for obtaining high-resolution spectra of solid samples. acs.org
For poly(4,4'-bis[2-tert-butylthiophene]), ssNMR can elucidate the polymer's microstructure, including the conformation of the polymer backbone and the packing of the side chains. The ¹³C ssNMR spectrum would reveal distinct resonances for the crystalline and amorphous phases of the polymer, allowing for the quantification of crystallinity. researchgate.netnih.gov The differences in chemical shifts between these phases arise from variations in the local electronic environment and chain packing.
Furthermore, ssNMR can probe molecular dynamics over a wide range of timescales. researchgate.net By measuring relaxation times such as the spin-lattice relaxation time (T₁) and the spin-lattice relaxation time in the rotating frame (T₁ρ), it is possible to gain insights into the mobility of different segments of the polymer, such as the rigid backbone and the more flexible tert-butyl side groups. scirp.org This information is crucial for understanding the material's mechanical and thermal properties.
X-ray Diffraction and Scattering for Structural Elucidation
X-ray diffraction and scattering techniques are paramount for determining the three-dimensional structure of molecules and the morphological ordering in materials.
Single Crystal X-ray Diffraction for Molecular Conformation and Packing
Single crystal X-ray diffraction (SC-XRD) provides the most precise information about the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the crystalline state. researchgate.netwiley-vch.de Obtaining a single crystal of 4,4'-Bis[2-tert-butylthiophene] would allow for the unambiguous determination of its solid-state conformation.
Due to the steric hindrance imposed by the bulky tert-butyl groups, it is expected that the thiophene rings within the bithiophene unit will adopt a significantly twisted conformation. A study on the closely related 3,4,3',4'-tetra-tert-butyl-2,2'-bithiophene revealed that the thiophene rings are nearly perpendicular to each other to minimize steric strain. clockss.org A similar conformation can be anticipated for 4,4'-Bis[2-tert-butylthiophene]. The crystal packing would be influenced by intermolecular interactions, such as van der Waals forces between the tert-butyl groups and potential weak π-π interactions between the thiophene rings of adjacent molecules.
Table 2: Hypothetical Crystallographic Data for 4,4'-Bis[2-tert-butylthiophene]
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (°) | 95.0 |
| Dihedral Angle (°) | ~85-90 |
Note: This data is hypothetical and based on expectations for sterically hindered bithiophenes. Actual crystallographic data would require experimental determination.
Studies of Crystallinity and Morphological Ordering in Thin Films
For polymeric materials, X-ray diffraction is used to study the degree of crystallinity and the arrangement of polymer chains in thin films, which is critical for applications in organic electronics. acs.orgnih.govnist.gov Grazing-incidence X-ray diffraction (GIXD) is a particularly powerful technique for probing the structure of thin films. mdpi.com
In thin films of poly(4,4'-bis[2-tert-butylthiophene]), it is expected that the polymer chains would self-assemble into ordered domains. acs.orgnih.gov The diffraction pattern would likely show peaks corresponding to the lamellar stacking of the polymer backbones and the π-stacking distance between adjacent chains. The orientation of these crystalline domains relative to the substrate can also be determined. Thermal annealing is often used to improve the crystallinity and orientation of polymer thin films, which can be monitored by changes in the diffraction patterns. acs.org
Thermal Analysis Techniques for Stability Assessment
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and phase behavior of materials. tainstruments.comresearchgate.netscirp.orgyoutube.comwaters.com
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of phase transitions such as the glass transition temperature (Tg) and melting temperature (Tm). For a semi-crystalline polymer like poly(4,4'-bis[2-tert-butylthiophene]), DSC would reveal the temperatures at which these transitions occur, providing insight into the material's processing window and operational temperature range.
Table 3: Expected Thermal Properties of Poly(4,4'-bis[2-tert-butylthiophene])
| Property | Expected Temperature Range (°C) |
| Glass Transition Temperature (Tg) | 100 - 150 |
| Decomposition Temperature (Td, 5% weight loss) | > 350 |
Note: These values are estimations based on typical properties of similar thiophene-based polymers and are subject to experimental verification.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. etamu.eduresearchgate.net For polymeric forms of 4,4'-Bis[2-tert-butylthiophene], TGA provides critical information on decomposition temperatures, which is vital for assessing their suitability in applications where thermal stress is a factor, such as in organic electronics. nih.gov
In a typical TGA experiment, a sample is heated at a constant rate, and its weight loss is recorded. researchgate.net The resulting TGA curve plots the percentage of initial mass remaining against temperature. The decomposition temperature (Td) is often defined as the temperature at which a certain percentage of weight loss occurs, for instance, 5% (Td5).
The atmosphere in which the analysis is conducted (e.g., nitrogen or air) also plays a significant role in the degradation mechanism and the resulting TGA curve. researchgate.net Analysis in an inert atmosphere like nitrogen typically shows degradation due to pyrolysis, while analysis in air can lead to oxidative degradation at lower temperatures.
Table 1: General TGA Parameters and Expected Observations for Polythiophenes
| Parameter | Description | Expected for Poly(4,4'-Bis[2-tert-butylthiophene]) |
| Heating Rate | The rate at which the temperature is increased, typically in °C/min. researchgate.net | A standard rate of 10 °C/min is often used for reproducible results. |
| Purge Gas | The gas flowed over the sample during the analysis (e.g., Nitrogen, Air). researchgate.net | Analysis in both inert (N2) and oxidative (Air) atmospheres would provide a comprehensive stability profile. |
| Td5 | Temperature at which 5% weight loss occurs. | Expected to be influenced by the stability of the C-C bond between the thiophene ring and the tert-butyl group. |
| Residue | The percentage of mass remaining at the end of the experiment. | The amount of char residue can provide insights into the degradation pathway. |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. hu-berlin.deeag.com DSC is widely used to study thermal transitions in polymers, such as the glass transition temperature (Tg) and melting temperature (Tm). hu-berlin.de
For semi-crystalline polymers like many polythiophenes, the DSC thermogram will typically show a step-like change in the heat flow at the Tg, corresponding to the transition from a glassy to a rubbery state in the amorphous regions. hu-berlin.de At higher temperatures, an endothermic peak corresponding to the melting of the crystalline domains is observed. hu-berlin.de The shape and position of these transitions provide information about the polymer's morphology, crystallinity, and processing history.
In the case of poly(4,4'-Bis[2-tert-butylthiophene]), the bulky tert-butyl substituents are expected to have a significant impact on the polymer's ability to pack and crystallize. The steric hindrance from these groups could potentially lead to a lower degree of crystallinity and a more prominent glass transition compared to unsubstituted polythiophenes. The Tg itself might be elevated due to the restriction of chain mobility imposed by the bulky side groups. researchgate.net
While a specific DSC thermogram for poly(4,4'-Bis[2-tert-butylthiophene]) is not available, data from other substituted polythiophenes can provide a basis for what to expect. For example, block copolymers of poly(3-hexylthiophene) (P3HT) and polystyrene show distinct glass transitions for the polystyrene block and melting/crystallization peaks for the P3HT block, indicating microphase separation. mdpi.com For a homopolymer like poly(4,4'-Bis[2-tert-butylthiophene]), a single Tg and potentially a broad melting endotherm would be anticipated.
Table 2: Expected DSC Data for Poly(4,4'-Bis[2-tert-butylthiophene])
| Thermal Transition | Description | Expected Temperature Range |
| Glass Transition (Tg) | Transition from a rigid, glassy state to a more flexible, rubbery state in the amorphous regions. hu-berlin.de | Potentially above 100 °C, influenced by the bulky tert-butyl groups. |
| Melting Temperature (Tm) | Temperature at which crystalline domains melt. hu-berlin.de | May be broad or less defined if the polymer has low crystallinity due to steric hindrance. |
| Crystallization Temperature (Tc) | Temperature at which the polymer crystallizes upon cooling from the melt. | Observed during the cooling scan, typically at a lower temperature than Tm. |
Surface and Thin Film Characterization
The performance of devices based on polymeric materials is often dictated by the morphology and chemical nature of their thin films. Therefore, a suite of surface-sensitive techniques is employed to characterize these properties for poly(4,4'-Bis[2-tert-butylthiophene]).
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface. researchgate.net It is an invaluable tool for visualizing the nanoscale morphology of polymer thin films. mdpi.comresearchgate.net
For thin films of polythiophenes, AFM can reveal details about grain size, surface roughness, and the presence of ordered domains or defects. mdpi.com The surface morphology is highly dependent on the processing conditions, such as the deposition method (e.g., spin-coating, friction transfer), solvent, and post-deposition treatments like thermal annealing. mdpi.commdpi.com
In the context of poly(4,4'-Bis[2-tert-butylthiophene]), the bulky tert-butyl groups would likely influence the film-forming properties and the resulting surface morphology. It is anticipated that these groups might disrupt the long-range ordering that is often seen in less substituted polythiophenes, potentially leading to smoother, more amorphous-like films. However, under specific processing conditions, self-assembly into nanostructured domains could still occur.
AFM studies on similar polythiophene derivatives, such as poly(3-hexylthiophene), have shown that thermal annealing can increase the crystallinity and grain size, which in turn affects the material's electronic properties. mdpi.com Similar investigations on poly(4,4'-Bis[2-tert-butylthiophene]) films would be crucial to optimize their performance in electronic devices.
Table 3: AFM Surface Morphology Parameters
| Parameter | Description | Expected Findings for Poly(4,4'-Bis[2-tert-butylthiophene]) Films |
| Root Mean Square (RMS) Roughness | A measure of the surface roughness. bohrium.com | May vary depending on crystallinity; potentially smoother for more amorphous films. |
| Grain Size | The size of crystalline or semi-crystalline domains on the surface. | Likely to be influenced by the steric hindrance of the tert-butyl groups. |
| Surface Topography | The three-dimensional landscape of the film surface. | Can reveal the presence of ordered structures, pinholes, or other defects. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ntu.edu.twbris.ac.uk XPS is a powerful tool for confirming the chemical integrity of the polymer at the surface of a thin film. aps.org
An XPS survey scan provides information about all the elements present at the surface, with the exception of hydrogen and helium. researchgate.net For poly(4,4'-Bis[2-tert-butylthiophene]), the survey spectrum is expected to show peaks corresponding to carbon (C 1s) and sulfur (S 2p). High-resolution spectra of these regions can provide more detailed information about the chemical bonding.
The C 1s spectrum can be deconvoluted to distinguish between carbon atoms in different chemical environments, such as the C-C and C-H bonds of the alkyl groups and the C-S bonds within the thiophene rings. The S 2p spectrum is characteristic of the sulfur in the thiophene rings. Any oxidation of the sulfur would be readily apparent as a shift to higher binding energy in the S 2p spectrum. aps.org
XPS studies on poly(2,2'-bithiophene) have shown that the C 1s and S 2p core-level spectra can reveal the presence of both neutral and polarized species in doped polymers, providing insight into the charge distribution along the polymer backbone. aps.org
Table 4: Expected XPS Binding Energies for Poly(4,4'-Bis[2-tert-butylthiophene])
| Core Level | Expected Binding Energy (eV) | Information Provided |
| C 1s | ~284-286 | Differentiates between aliphatic (tert-butyl) and aromatic (thiophene) carbon. |
| S 2p | ~164-165 | Confirms the presence of sulfur in the thiophene ring and its oxidation state. |
Near Edge X-ray Absorption Fine Structure Spectroscopy (NEXAFS) for Electronic Structure and Molecular Orientation
Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is an element-specific technique that probes the unoccupied electronic states of a material. stanford.edumdpi.com By tuning the energy of the incident X-rays around an element's absorption edge, transitions of core electrons to unoccupied molecular orbitals can be observed. acs.org
For conjugated polymers like poly(4,4'-Bis[2-tert-butylthiophene]), NEXAFS is particularly useful for determining the orientation of the polymer chains with respect to the substrate surface. This is achieved by exploiting the polarization dependence of the X-ray absorption process. stanford.edu The intensity of the π* resonances, which arise from transitions of core electrons to unoccupied π* orbitals, is maximized when the electric field vector of the polarized X-rays is aligned with the direction of the π* orbitals. acs.org By varying the angle of the incident X-rays, the average orientation of the thiophene rings can be determined.
The C K-edge and S K-edge NEXAFS spectra would provide detailed information about the electronic structure. The C K-edge spectrum is sensitive to the different bonding environments of the carbon atoms (sp2 in the thiophene rings and sp3 in the tert-butyl groups). dtu.dk The positions and intensities of the various resonances can be compared to theoretical calculations to gain a deeper understanding of the molecular orbitals. acs.org
Table 5: Key Information from NEXAFS Spectroscopy
| Spectral Feature | Information Gained | Relevance to Poly(4,4'-Bis[2-tert-butylthiophene]) |
| π* Resonances | Transitions to unoccupied π* orbitals. acs.org | Reveals information about the conjugation and electronic structure of the thiophene backbone. |
| σ* Resonances | Transitions to unoccupied σ* orbitals. dtu.dk | Provides details about the C-C and C-S single bonds. |
| Polarization Dependence | Variation in spectral intensity with the angle of incident polarized X-rays. stanford.edu | Allows for the determination of the average orientation of the polymer chains in a thin film. |
Molecular Weight and Polydispersity Determination by Chromatographic Methods
The molecular weight and molecular weight distribution are fundamental characteristics of a polymer that significantly influence its physical properties, including solubility, viscosity, and mechanical strength, as well as the performance of devices fabricated from it. cirs-ck.com Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining these parameters for polymers. fraunhofer.de
In GPC, a solution of the polymer is passed through a column packed with a porous gel. cirs-ck.com Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to a greater extent and have a longer elution time. cirs-ck.com By calibrating the column with standards of known molecular weight (e.g., polystyrene), a calibration curve of log(molecular weight) versus elution time can be generated. lcms.cz This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for an unknown polymer sample. fraunhofer.de
For polymeric forms of 4,4'-Bis[2-tert-butylthiophene], GPC analysis would provide crucial information for quality control and for correlating the polymer chain length with its observed properties. The choice of solvent (mobile phase) is critical and must be one in which the polymer is fully soluble.
Table 6: GPC Data for Polymer Characterization
| Parameter | Symbol | Description |
| Number-Average Molecular Weight | Mn | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight | Mw | An average that takes into account the contribution of each polymer chain to the overall mass of the sample. |
| Polydispersity Index | PDI | A measure of the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse sample. |
Computational and Theoretical Investigations of 4,4 Bis 2 Tert Butylthiophene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. irjweb.com By employing functionals like B3LYP, it is possible to obtain accurate predictions of various molecular parameters. e3s-conferences.orgresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of materials. e3s-conferences.orgscirp.org
DFT calculations are instrumental in determining the energies of the HOMO and LUMO levels. For conjugated thiophene-based molecules, the HOMO is typically a π-bonding orbital, while the LUMO is a π*-antibonding orbital. The distribution of these orbitals across the molecular backbone dictates the charge transport properties. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and is a desirable characteristic for materials used in organic electronics. The introduction of tert-butyl groups can influence the electronic structure, often leading to slight modifications in the HOMO and LUMO energy levels due to their electron-donating inductive effect.
| Parameter | Description | Typical Computational Method |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | DFT (e.g., B3LYP/6-31G(d)) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | DFT (e.g., B3LYP/6-31G(d)) |
| Band Gap (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Calculated from HOMO and LUMO energies |
The reorganization energy (λ) is a critical parameter in Marcus theory for describing charge transfer rates in molecular systems. sbq.org.brnih.gov It represents the energy required to distort the geometry of a molecule from its neutral state to the geometry of its charged state without any change in the electronic state, and vice versa. nih.govscispace.com A lower reorganization energy is desirable for efficient charge transport, as it indicates smaller structural changes upon charge hopping. sbq.org.br
The total reorganization energy is composed of two parts: the internal reorganization energy (λ_int) and the external reorganization energy (λ_ext). DFT calculations are particularly useful for estimating the internal reorganization energy, which arises from changes in bond lengths and angles within the molecule upon gaining or losing an electron. nih.govrsc.org By optimizing the geometries of the neutral and charged species, λ_int can be calculated. For thiophene-containing molecules, lower reorganization energies are often associated with rigid and planar structures.
| Component | Description | Computational Approach |
|---|---|---|
| Internal Reorganization Energy (λ_int) | Energy associated with geometric changes within the molecule upon charge transfer. | DFT calculations of neutral and ionized states. nih.govrsc.org |
| External Reorganization Energy (λ_ext) | Energy associated with the rearrangement of the surrounding solvent or solid-state matrix. | Often estimated using continuum solvent models. rsc.org |
Time-Dependent DFT (TD-DFT) for Opto-Electronic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited-state properties of molecules. researchgate.netnih.gov It allows for the calculation of electronic transition energies, which correspond to the absorption of light, and oscillator strengths, which determine the intensity of these transitions. e3s-conferences.org This information is used to predict the UV-visible absorption spectra of molecules. e3s-conferences.orgcnr.it
For 4,4'-Bis[2-tert-butylthiophene], TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and provide insights into the nature of the electronic transitions (e.g., π-π* transitions). researchgate.net These theoretical spectra are invaluable for interpreting experimental results and for designing molecules with specific optical properties.
Exciton (B1674681) Dynamics and Interfacial Charge Transfer Studies
In organic electronic devices, the behavior of excitons—bound electron-hole pairs generated by light absorption—is of paramount importance. aps.orgacs.org Computational studies can provide insights into exciton dynamics, including their diffusion, dissociation, and recombination. The interface between different materials in a device, such as a donor-acceptor interface in an organic solar cell, is where crucial charge transfer processes occur. researchgate.net
Theoretical models can be used to study the energetics of charge transfer at interfaces involving 4,4'-Bis[2-tert-butylthiophene]. This includes calculating the energy of charge-transfer excitons, which are formed when an electron on one molecule and a hole on an adjacent molecule are bound by electrostatic attraction. acs.orgresearchgate.net Understanding the factors that promote efficient exciton dissociation into free charge carriers is a key area of computational research. aps.org
Understanding Structure-Property Nexus through Multiscale Computational Models
The relationship between the molecular structure of a material and its macroscopic properties is a central theme in materials science. tue.nl Multiscale computational models aim to bridge the gap between the quantum mechanical description of a single molecule and the bulk properties of a material.
Advanced Applications in Organic Electronic and Photonic Materials
Organic Photovoltaics (OPVs) and Solar Cells
Derivatives of the 4,4'-Bis[2-tert-butylthiophene] structure are integral to the development of next-generation solar energy conversion technologies. Their versatility allows for their incorporation into various components of organic solar cells, contributing to improved efficiency and operational stability.
Active Layer Components in Bulk Heterojunction (BHJ) Architectures
In organic photovoltaics, the active layer is typically a bulk heterojunction (BHJ), which consists of an intimate blend of an electron donor and an electron acceptor material. acs.org This architecture creates a large interfacial area where photogenerated excitons (bound electron-hole pairs) can be efficiently separated into free charge carriers. acs.orgucla.edu
Polymers and small molecules that incorporate the bithiophene moiety, similar to 4,4'-Bis[2-tert-butylthiophene], are frequently employed as the electron donor component. These materials are designed to have strong light absorption in the solar spectrum and appropriate energy levels to facilitate charge transfer to the acceptor. The tert-butyl groups enhance the solubility of these materials, which is crucial for solution-based processing techniques used to fabricate the BHJ layer. For instance, a modified methanofullerene, aip.orgaip.org-phenyl-C61 butyric acid tert-butyl ester (PCBtB), has been used as an electron acceptor alongside the donor polymer poly(3-hexylthiophene) (P3HT). rsc.org The introduction of the tert-butyl group on the acceptor was found to influence the blend's self-organization and phase segregation, leading to power conversion efficiencies (PCEs) of approximately 3.1% in as-cast devices. rsc.org
| Donor Material | Acceptor Material | Blend Ratio | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |
| pBTTT | PCBM | 1:4 | 2.3% | 9.37 | 0.51 | 0.48 |
| P3HT | PCBtB | Not Specified | ~3.1% | Not Specified | Not Specified | Not Specified |
Table 1: Performance of BHJ solar cells incorporating thiophene-based materials. Data sourced from aip.orgrsc.org.
Polymer Donors in All-Polymer Solar Cells
All-polymer solar cells (all-PSCs) represent a significant advancement in organic photovoltaics, offering enhanced mechanical flexibility and long-term stability compared to devices using small-molecule acceptors. rsc.org In these devices, both the electron donor and acceptor are conjugated polymers.
Polythiophene derivatives are a cornerstone for donor materials in this field due to their cost-effectiveness and scalability. rsc.org The design of novel polythiophene donors, built from units analogous to 4,4'-Bis[2-tert-butylthiophene], is a key area of research. For example, a polythiophene derivative, PFETVT-T, when used as a donor with the polymer acceptor L15, achieved a record power conversion efficiency of 11.81% for polythiophene-based all-PSCs. researchgate.net The strategic design of these polymers focuses on optimizing energy levels, crystallinity, and miscibility with the polymer acceptor to maximize device performance. researchgate.net Recent work has pushed the efficiency of binary all-PSCs even higher, with reports of over 18% PCE achieved by using perhalogenated thiophene-based solid additives to control the blend morphology. nih.gov
Role as Hole Transport Materials (HTMs)
In many photovoltaic device architectures, including perovskite solar cells (PSCs), a hole transport layer is crucial for efficiently extracting holes from the light-absorbing layer and transporting them to the anode. Hole Transport Materials (HTMs) must possess high hole mobility, appropriate energy levels to align with the perovskite layer, and good film-forming properties. rsc.org
Materials incorporating the bithiophene core structure are being actively developed as cost-effective and efficient HTMs. sciopen.com Research has shown that designing HTMs with a 2,2'-bithiophene (B32781) core and functionalized triphenylamine (B166846) groups can lead to high PCEs in PSCs. By modifying the peripheral groups, for example with fluorine atoms, properties such as intermolecular packing, hole mobility, and conductivity can be enhanced. One such fluorinated bithiophene-based HTM, TP-F, enabled a PSC to achieve a PCE of over 24%, attributed to reduced defect states and suppressed charge recombination at the perovskite/HTM interface. sciopen.com
| HTM | PSC Efficiency (%) | Notes |
| MF-ACD | 23.1% | Asymmetric structure enhances molecular dipole and stability. rsc.org |
| TP-F | >24% | Fluorine substitution enhances intermolecular packing and hole mobility. sciopen.com |
| ADT-based HTMs | 17.6% | Based on an anthradithiophene core for cost-effective synthesis. nih.gov |
Table 2: Performance of perovskite solar cells utilizing various advanced Hole Transport Materials (HTMs). Data sourced from rsc.orgsciopen.comnih.gov.
Strategies for Power Conversion Efficiency (PCE) Enhancement
Improving the PCE of organic solar cells is a primary goal of materials research. For devices based on thiophene (B33073) derivatives, several key strategies are employed. One effective approach is the chemical modification of the polymer backbone. For example, introducing fluoro-substituents can enhance interchain interactions, leading to a significant increase in the short-circuit current density (Jsc). rsc.org The introduction of a carboxylate group at the 3-position of a thiophene spacer has been shown to raise the open-circuit voltage (Voc) to 0.85 V. rsc.org
Another critical strategy is the optimization of the active layer morphology. This can be achieved through the use of solvent additives, such as 1,8-diiodooctane (B1585395) (DIO), which can promote proper phase separation and enhance molecular packing. rsc.org The use of novel solid additives, like the thiophene derivative 2T, can improve the molecular packing of both the donor and acceptor, leading to reduced energy loss and enhanced charge extraction. researchgate.net This approach has resulted in a PCE of 18.1% in a PM6:Y6-based device. researchgate.net Post-fabrication treatments, such as thermal annealing, are also used to optimize the nanoscale morphology of the donor-acceptor blend for more efficient charge transport. researchgate.net
Organic Thin-Film Transistors (OTFTs)
Organic thin-film transistors (OTFTs) are fundamental components of flexible electronics, such as displays, sensors, and RFID tags. The performance of an OTFT is largely determined by the properties of the organic semiconductor used in its active channel.
Semiconducting Channel Materials
Thiophene-based oligomers and polymers are among the most promising classes of materials for OTFTs due to their excellent charge transport properties and environmental stability. pkusz.edu.cnsigmaaldrich.com Materials incorporating the 4,4'-Bis[2-tert-butylthiophene] structural motif are well-suited for this application. The π-conjugated bithiophene core facilitates efficient hole transport (p-type conduction) through π-π stacking in the solid state. sigmaaldrich.com
The tert-butyl substituents play a crucial role in improving the material's processability, allowing for deposition from solution, which is essential for low-cost manufacturing techniques like printing. mdpi.com Furthermore, these bulky side chains can influence the crystal packing of the semiconductor molecules, which directly impacts the charge carrier mobility. Judicious selection of side chains has been shown to improve the environmental stability of OTFTs compared to benchmark materials like pentacene. pkusz.edu.cn For example, novel semiconductors based on thiophene-anthracene oligomers have demonstrated high field-effect mobilities of up to 0.50 cm²/Vs and on/off ratios greater than 10⁷, along with significantly improved stability. pkusz.edu.cn
| Semiconductor Material | Substrate Temp. | Mobility (cm²/Vs) | On/Off Ratio |
| Thiophene-Anthracene Oligomer | Low | up to 0.50 | > 10⁷ |
| tert-Butyl Substituted Quarterthiophene | 60 °C | 2.8 × 10⁻³ | Not Specified |
Table 3: Performance characteristics of OTFTs based on thiophene derivatives. Data sourced from pkusz.edu.cnmdpi.com.
Strategies for Charge Carrier Mobility Enhancement
In organic semiconductors, charge carrier mobility is a critical parameter influencing device performance. For thiophene-based materials, mobility is intrinsically linked to molecular structure, packing, and intermolecular interactions. The introduction of bulky substituents like the tert-butyl groups in 4,4'-Bis[2-tert-butylthiophene] is a common strategy aimed at influencing these properties.
Generally, alkyl side-chains can enhance the charge-carrier mobility in organic semiconductors. rsc.org For instance, in materials like benzothieno[3,2-b] nih.govbenzothiophene (BTBT), longer alkyl chains have been shown to regulate intrinsic disorder and improve the balance between different transport directions, ultimately leading to higher mobility. rsc.org The tert-butyl groups on the thiophene rings of 4,4'-Bis[2-tert-butylthiophene] would be expected to influence the solid-state packing of the molecules. This can prevent excessive π-π stacking, which might otherwise lead to trapping states, but it can also dictate a favorable molecular arrangement for charge transport. The specific stereochemistry and bulkiness of the tert-butyl group can enforce a specific torsional angle between the thiophene rings, which in turn affects the electronic coupling between adjacent molecules—a key factor for efficient charge hopping.
Theoretical and experimental studies on related oligothiophenes and polythiophenes, such as poly(3-hexylthiophene) (P3HT) and poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), have demonstrated that the stability of the conjugated backbone and the degree of π-π stacking are crucial for high charge mobility. rsc.org While side chains are not directly involved in the charge transport process, they are essential for shaping the morphology of the material. rsc.org
Table 1: Factors Influencing Charge Carrier Mobility in Thiophene-Based Semiconductors
| Factor | Description | Potential Influence of tert-Butyl Groups |
| Molecular Packing | The arrangement of molecules in the solid state (e.g., herringbone, lamellar). | Can induce specific packing motifs due to steric hindrance, potentially creating efficient charge transport pathways. |
| Intermolecular Electronic Coupling | The strength of the electronic interaction between adjacent molecules, facilitating charge hopping. | Influenced by the distance and relative orientation between π-conjugated systems, which is dictated by the bulky side groups. |
| Energetic Disorder | Variations in the energy levels of hopping sites due to structural defects or conformational differences. | Can be reduced by promoting a well-ordered crystalline structure, although bulky groups can sometimes introduce disorder if packing is not optimal. |
| Reorganization Energy | The energy required for a molecule's geometry to relax after a charge is added or removed. | The rigid structure of the tert-butyl group may have a minor effect compared to the thiophene backbone itself. |
Organic Light-Emitting Diodes (OLEDs) and Displays
Emitting Layer Components
The emitting layer (EML) is the core component of an OLED where injected electrons and holes recombine to produce light. mdpi.com This layer typically consists of an emissive dopant dispersed within a host material. nih.gov The host material should have a wider bandgap and higher triplet energy than the emitter to ensure efficient energy transfer and confine excitons within the emissive molecule. osti.gov
While there is no specific literature detailing the use of 4,4'-Bis[2-tert-butylthiophene] as an emitting layer component, its properties can be inferred from its structure. As a relatively small molecule, it would likely be used as a dopant or as a component in a larger emissive molecule. The electronic properties, such as the HOMO-LUMO gap, would determine the color of the emitted light. Thiophene oligomers are known to be blue-emitting materials. The tert-butyl groups could enhance solubility, which is advantageous for solution-processed OLEDs, and could also prevent aggregation-caused quenching, a phenomenon where close proximity of emitter molecules leads to non-radiative decay of excitons. ossila.com
Alternatively, derivatives of 4,4'-Bis[2-tert-butylthiophene] could be explored as host materials. A good host material must exhibit good thermal stability and possess ambipolar charge transport properties to ensure a balanced flow of electrons and holes to the recombination zone. noctiluca.eu
Electrochromic Applications
Electrochromism is the phenomenon where a material changes its optical properties (color) in response to an applied electrical potential. Conjugated polymers, particularly those based on thiophene, are excellent candidates for electrochromic devices due to their ability to be reversibly oxidized and reduced (doped and de-doped), leading to significant changes in their electronic absorption spectra. pku.edu.cn
Polymers derived from bithiophene units often exhibit distinct colors in their neutral and oxidized states. For instance, polymers incorporating bithiophene have been shown to switch between colors like dark orange, olive green, and dim gray at different potentials. pku.edu.cn The electrochemical polymerization of a monomer like 4,4'-Bis[2-tert-butylthiophene] could potentially yield a polymer film with electrochromic properties. The tert-butyl groups might influence the film's morphology and the kinetics of ion diffusion during the redox process, which affects the switching speed and stability of the device. Studies on similar poly(terthiophene) derivatives have shown that altering alkyl chain lengths can affect properties like optical contrast and switching time. ulakbim.gov.tr
Table 2: Potential Electrochromic Properties
| Property | Description | Expected Influence of 4,4'-Bis[2-tert-butylthiophene] Structure |
| Color States | The colors exhibited by the material in its neutral and various oxidized/reduced states. | Likely to show color changes between a colored neutral state (e.g., yellow/orange) and a transmissive or different colored oxidized state (e.g., blue/gray). |
| Optical Contrast (ΔT%) | The percentage difference in transmittance between the colored and bleached states. | The planarity of the bithiophene backbone and packing in the polymer film would be key determinants. |
| Switching Speed | The time required to switch between color states. | The bulky tert-butyl groups could create channels for faster ion transport, potentially improving switching speed. |
| Coloration Efficiency | The change in optical density per unit of charge injected/extracted. | Dependent on the intrinsic electronic structure and the morphology of the polymer film. |
Sensors and Bioelectronic Devices
Advanced Biosensing Applications
Thiophene-based organic semiconductors are increasingly used in biosensors, particularly in organic field-effect transistors (OFETs) configured for sensing applications. The conducting channel of the OFET can be functionalized with bioreceptors (e.g., enzymes, antibodies, DNA) that specifically bind to a target analyte. This binding event, occurring at or near the semiconductor surface, alters the local electrostatic environment, which in turn modulates the charge carrier density in the channel and produces a measurable change in the transistor's current.
A molecule like 4,4'-Bis[2-tert-butylthiophene] could serve as the semiconductor in such a device. Its advantages would include potential for high charge carrier mobility and operational stability in ambient conditions. The tert-butyl groups could also play a role in controlling the surface morphology and the interaction with the dielectric layer and the functionalization chemistry. For biosensing, a stable and predictable interface between the organic semiconductor and the biological medium is crucial.
Neuromorphic Devices and Artificial Synapses
Neuromorphic computing aims to replicate the architecture and functionality of the biological brain, using devices that can emulate the behavior of neurons and synapses. nih.govfrontiersin.org Organic electrochemical transistors (OECTs) and memristive devices are promising platforms for creating artificial synapses due to their ability to exhibit synaptic plasticity, such as short-term and long-term potentiation and depression. nih.gov
Conducting polymers based on thiophene derivatives are often used as the channel material in OECTs. The conductance of the channel is modulated by ion flow from an electrolyte, mimicking the ion fluxes that control synaptic strength in biological systems. While research has focused on polymers like PEDOT:PSS, novel materials are continuously being explored. digitellinc.com A polymer synthesized from 4,4'-Bis[2-tert-butylthiophene] could potentially be used in such devices. The electrochemical stability and ion-transport properties of the resulting polymer would be critical for its performance as an artificial synapse. The bulky side groups could influence the interaction with the electrolyte and the swelling of the polymer upon ion injection, thereby affecting the synaptic behavior. The development of such devices is a key step toward creating energy-efficient, brain-inspired computing hardware. researchgate.net
Thermoelectric Materials for Energy Conversion
Thermoelectric materials are capable of converting a temperature difference into electrical voltage and vice versa, a property governed by the Seebeck and Peltier effects. This technology holds promise for waste heat recovery and solid-state cooling. The efficiency of a thermoelectric material is quantified by a dimensionless figure of merit, ZT, which is dependent on the Seebeck coefficient, electrical conductivity, and thermal conductivity.
Organic thermoelectric materials, including various polymer and small-molecule systems, are explored for their potential advantages such as flexibility, low thermal conductivity, and solution processability. Thiophene-containing polymers, for instance, have been a subject of research in this area due to their tunable electronic properties. However, specific research findings or performance data detailing the application of 4,4'-Bis[2-tert-butylthiophene] as a thermoelectric material for energy conversion are not available in the reviewed scientific literature. Consequently, no data table can be generated on its thermoelectric properties.
Flexible and Printed Electronics Manufacturing
Flexible and printed electronics represent a rapidly advancing field that enables the production of electronic devices on conformable substrates, opening up possibilities for wearable sensors, flexible displays, and smart textiles. The manufacturing processes often involve solution-based deposition techniques like inkjet or screen printing, which require soluble and stable semiconducting or conducting materials.
Organic semiconductors, particularly those based on thiophene derivatives, are key materials in this field due to their excellent electronic properties and processability. They are used as the active layer in devices such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The molecular structure of these compounds, including the nature of substituents, plays a crucial role in determining their solubility, film morphology, and charge transport characteristics.
Despite the relevance of substituted thiophenes in this domain, a specific search of research literature did not yield studies on the use of 4,4'-Bis[2-tert-butylthiophene] in the manufacturing of flexible and printed electronics. Therefore, no detailed research findings or data on its performance in such applications can be presented.
Structure Property Relationships and Molecular Design Principles
Influence of tert-Butyl Substituents on Molecular Conformation, Planarity, and Solid-State Packing
The introduction of bulky tert-butyl groups onto the thiophene (B33073) backbone has a profound impact on the molecule's three-dimensional structure. These substituents introduce significant steric hindrance, which can force adjacent thiophene rings to adopt a non-planar, or twisted, conformation. For instance, in 3,4,3',4'-tetra-tert-butyl-2,2'-bithiophene, the two thiophene rings are nearly perpendicular to each other, with a torsion angle of 89.2(3)°. mpg.de However, the individual thiophene rings themselves tend to remain largely planar. mpg.de This twisting of the conjugated backbone disrupts the π-orbital overlap between the rings, which in turn affects the electronic properties of the molecule.
In the solid state, this steric hindrance also dictates the molecular packing. The bulky nature of the tert-butyl groups can prevent the close π-π stacking that is often observed in planar aromatic molecules. acs.org This leads to a looser packing in the crystal lattice and can result in lower densities compared to their non-substituted counterparts. acs.org The crystal packing of tert-butyl substituted compounds often exhibits a herringbone-like arrangement, but with larger slip distances between the molecules. acs.org
| Compound | Dihedral Angle between Rings | Key Packing Features | Reference |
| 3,4,3',4'-tetra-tert-butyl-2,2'-bithiophene | 89.2(3)° | Perpendicular thiophene rings | mpg.de |
| 4,4′-di-tert-butyl-tetrathiafulvalene | 89° | Herringbone structure with large slip distances | acs.org |
| 2,4-Di-tert-butylphenol | - | - | rsc.org |
This table provides examples of the influence of tert-butyl groups on the conformation and packing of related thiophene and aromatic compounds.
Impact of Conjugated Backbone Structure on Electronic Band Alignment
The electronic band alignment, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critically dependent on the structure of the conjugated backbone. In thiophene-based polymers, extending the conjugation length by increasing the number of thiophene units generally leads to a smaller HOMO-LUMO gap. mdpi.com This is because the π-orbitals of the adjacent rings combine, leading to a delocalization of the electrons over a larger area and a raising of the HOMO and lowering of the LUMO energy levels.
The introduction of different functional groups onto the backbone also plays a key role. Electron-donating groups, such as alkyl chains, tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level. acs.orgumich.edu This principle is a cornerstone of designing materials with specific electronic properties. For example, in a series of polymers with alternating thieno[3,4-b]thiophene (B1596311) and benzodithiophene units, substituting an octyloxy side chain with a less electron-donating octyl side chain resulted in a lowering of the HOMO energy level from -4.94 eV to -5.04 eV. acs.org
| Polymer Backbone Modification | Effect on HOMO Level | Effect on LUMO Level | Resulting Band Gap | Reference |
| Increase thiophene bridge length (1 to 3 units) | - | Increases | Enlarged | mdpi.com |
| Octyloxy to Octyl side chain substitution | Lowered (-4.94 to -5.04 eV) | - | - | acs.org |
| Introduction of Fluorine | Significantly Lowered | - | - | acs.org |
This interactive table illustrates how modifications to the conjugated backbone of thiophene-based polymers can tune their electronic band alignment.
Role of Side Chains in Solubility, Processability, and Aggregation Behavior
Side chains are not merely peripheral decorations on a conjugated backbone; they are integral to the material's properties. The tert-butyl groups in 4,4'-Bis[2-tert-butylthiophene] are a prime example of this. One of the most significant roles of such alkyl side chains is to enhance the solubility of the molecule in common organic solvents. psu.edukaust.edu.saresearchgate.net Unsubstituted polythiophenes are often insoluble, which severely limits their processability for device fabrication. kaust.edu.sa The introduction of tert-butyl or other alkyl groups disrupts the strong intermolecular forces that cause aggregation and precipitation, rendering the compounds soluble. psu.edugoogle.com
The steric bulk of the side chains also influences the aggregation behavior of these molecules in solution and in the solid state. Bulky groups like tert-butyl can hinder the π-π stacking between polymer chains, which can prevent the formation of highly ordered aggregates. acs.org While this might seem detrimental to charge transport, it can be a desirable feature for certain applications where solution-phase processing is paramount. In some cases, the free rotation around the bonds connecting the side chains can disrupt the planarity of the backbone and further reduce aggregation. acs.org
| Compound | Solubility | Effect of Side Chain | Reference |
| α,ω-di-tert-butyl-quaterthiophene | Highly soluble in organic solvents | Improved solubility compared to parent 4T | mdpi.com |
| Adamantyl-substituted oligothiophenes | Readily soluble in organic solvents | Adamantyl groups enhance solubility | researchgate.net |
| Oligothiophene-[all]-S,S-dioxides with alkyl chains | Completely soluble in common organic solvents | Long alkyl chains impart solubility | psu.edu |
This table showcases the role of bulky side chains in enhancing the solubility of thiophene-based compounds.
Intermolecular Interactions and Self-Assembly Phenomena in Thiophene-Based Systems
The self-assembly of thiophene-based molecules into well-defined nanostructures is driven by a variety of non-covalent intermolecular interactions. These include π-π stacking, where the electron clouds of adjacent thiophene rings interact, and hydrogen bonding, particularly when suitable functional groups are present. researchgate.netrsc.org Van der Waals forces also play a significant role, especially in systems with long alkyl side chains.
The nature and strength of these interactions dictate the final morphology of the assembled structures, which can range from one-dimensional nanofibers to two-dimensional sheets. rsc.org For example, a bis(trialkoxybenzamide)-functionalized quaterthiophene derivative was found to form fibrillar aggregates in non-polar solvents, driven by a combination of hydrogen bonding and π-stacking. researchgate.net The resulting organogels demonstrated moderate charge carrier mobility, highlighting the importance of controlled self-assembly for electronic applications. researchgate.net In some cases, weak C-H···π and S···S interactions can also contribute to the stability of the crystal packing. rsc.org
Rational Design Strategies for Tuning Optical and Electrochemical Band Gaps
A key goal in the design of organic electronic materials is the ability to precisely tune their optical and electrochemical band gaps. For thiophene-based systems, several rational design strategies have proven effective. As mentioned earlier, modifying the conjugated backbone is a powerful tool. mdpi.com Increasing the conjugation length or incorporating electron-donating or electron-withdrawing groups can systematically alter the HOMO and LUMO energy levels and thus the band gap. acs.orgumich.eduscielo.org.mx
Another effective strategy is heteroatom substitution. For instance, replacing the sulfur atom in a thiophene ring with selenium to create a selenophene (B38918) has been shown to lower the band gap of the corresponding polymer. acs.org This is attributed to the lower aromaticity of the selenophene ring. acs.org Furthermore, the introduction of specific functional groups can have a dramatic effect. For example, incorporating an electron-deficient benzothiadiazole (BT) core into dendritic oligothiophenes leads to a significant redshift in the absorption spectrum compared to all-thiophene dendrimers. scielo.org.mx
| Design Strategy | Example Compound/System | Effect on Band Gap | Reference |
| Backbone Modification (Thiophene Bridge Length) | PDPP-nT-TQ polymers | Increases with n | mdpi.com |
| Side Chain Engineering (Fluorination) | Fluorinated thieno[3,4-b]thiophene-benzodithiophene polymers | Lowered HOMO, higher Voc | acs.org |
| Heteroatom Substitution (S to Se) | Polyselenophenes vs. Polythiophenes | Lowered by ~0.2 eV | acs.org |
| Core Functionalization (Benzothiadiazole) | Dendritic oligothiophenes with BT core | Large redshift (lower gap) | scielo.org.mx |
This interactive table summarizes various strategies for tuning the band gaps of thiophene-based materials.
Correlation between Polymer Microstructure, Morphology, and Device Performance
The performance of electronic devices fabricated from thiophene-based polymers is intrinsically linked to the microstructure and morphology of the active layer. Factors such as the degree of crystallinity, the orientation of the polymer chains with respect to the substrate, and the phase separation in polymer-fullerene blends all play a crucial role in determining device efficiency. acs.org
For organic field-effect transistors (OFETs), high charge carrier mobility is desirable. This is often achieved in highly crystalline films where the polymer chains are well-ordered, facilitating efficient charge transport. mdpi.com The orientation of the polymer backbone is also critical; an "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally favorable for in-plane charge transport in OFETs. acs.org In contrast, for organic solar cells (OSCs), a "face-on" orientation, where the π-stacking is perpendicular to the substrate, can be more beneficial for vertical charge transport to the electrodes. acs.org
The morphology of the active layer in OSCs, which are typically bulk heterojunctions of a polymer donor and a fullerene acceptor, is also of paramount importance. The formation of bicontinuous, interpenetrating networks of the donor and acceptor phases with domain sizes on the order of the exciton (B1674681) diffusion length is necessary for efficient charge separation and collection. acs.org
| Polymer System | Microstructure/Morphology | Device | Performance Metric | Value | Reference |
| PTB1/PC61BM | Bulk Heterojunction | Solar Cell | Power Conversion Efficiency | 4.8% | acs.org |
| PTB1/PC71BM | Bulk Heterojunction | Solar Cell | Power Conversion Efficiency | 5.6% | acs.org |
| PBnDT-4DTBT | Bulk Heterojunction | Solar Cell | Power Conversion Efficiency | >4% | acs.org |
| P3/PC71BM | Bulk Heterojunction | Solar Cell | Power Conversion Efficiency | 3.3% | researchgate.net |
| DNTT | Polycrystalline Thin Film | OFET | Hole Mobility | 3.4 cm²/Vs | mpg.de |
| C12-BTBT | Oriented Crystal Domains | OFET | Hole Mobility | 10 cm²/Vs | mdpi.com |
| PDPPTT-T-10 | Well-ordered lamellar structure | OFET | Hole Mobility | 1.23 cm²/Vs | mdpi.com |
This interactive table highlights the correlation between the microstructure of various thiophene-based polymers and their performance in electronic devices.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of thiophene-based compounds is continuously evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign methodologies. Future work in this area will likely concentrate on several key strategies.
One major thrust is the advancement of direct arylation polymerization (DArP). This method is a cost-effective and green alternative to traditional cross-coupling reactions as it avoids the need to synthesize organometallic intermediates from toxic precursors and reduces preactivation steps for C-H bonds rsc.org. Further research will aim to expand the scope of DArP for a wider range of thiophene (B33073) monomers and improve control over polymer molecular weight and dispersity rsc.org.
Another critical area is the development of metal-free synthetic approaches to minimize metal toxicity and align with green chemistry principles nih.gov. Strategies utilizing elemental sulfur or potassium sulfide (B99878) as the sulfur source are gaining traction for the atom-economical synthesis of thiophenes from substrates like buta-1-enes nih.govorganic-chemistry.org. Research into reactions initiated by species such as the trisulfur (B1217805) radical anion (S₃•⁻) for the cyclization of alkynols represents a promising metal-free pathway organic-chemistry.org.
Furthermore, the utilization of bio-based feedstocks is a key goal for sustainable chemical production. Future research will explore the synthesis of organosulfur compounds, including thiophenes, from biomass sources like cellulose (B213188) royalsocietypublishing.org. This approach aims to create functionally diverse thiophene molecules independent of fossil fuels, contributing to a more sustainable chemical industry royalsocietypublishing.org.
Table 1: Comparison of Modern Synthetic Strategies for Thiophene-Based Polymers
| Synthesis Strategy | Key Advantages | Research Focus |
|---|---|---|
| Direct Arylation Polymerization (DArP) | Cost-effective, green (avoids toxic precursors), high atomic efficiency rsc.org. | Expanding monomer scope, improving control over polymer properties rsc.org. |
| Metal-Free Synthesis | Avoids metal toxicity, environmentally sustainable nih.gov. | Utilizing elemental sulfur, developing novel cyclization reactions nih.govorganic-chemistry.org. |
| Bio-Based Synthesis | Reduces reliance on fossil fuels, sustainable sourcing royalsocietypublishing.org. | Conversion of biomass (e.g., cellulose) into functional thiophene compounds royalsocietypublishing.org. |
Exploration of Advanced Polymer Architectures and Hybrid Composites
Moving beyond simple linear polymers, future research will delve into more complex and functional macromolecular designs to unlock new properties and applications.
A promising direction is the creation of novel polymer backbones combined with functional side chains. For instance, using a norbornene backbone with oligomer thiophene side chains has been shown to produce highly flexible and transparent dielectric polymers rsc.orgbit.edu.cn. Future work will explore other backbone structures and side-chain combinations to synergistically tune material properties for specific applications, such as high-performance dielectrics rsc.orgbit.edu.cn.
The development of precisely controlled copolymer structures is another key area. Synthesizing perfectly alternated donor-acceptor copolymers using thiophene trimers as building blocks allows for fine-tuning of bandgaps and other electronic properties nih.gov. This approach overcomes limitations associated with direct polymerization of functionalized monomers nih.gov.
Hybrid materials that integrate thiophene units into larger, structured networks are also gaining significant attention. This includes the synthesis of:
Covalent Organic Frameworks (COFs): These porous, crystalline materials can incorporate thiophene derivatives to leverage their electronic properties for applications in photocatalysis and electronics. Future research will focus on engineering new thiophene-based building blocks to create COFs with tailored porosity and functionality mdpi.com.
Microporous Polymer Networks (MPNs): Both chemical and electrochemical polymerization of tetrafunctional thiophene monomers can produce MPNs with exceptionally high surface areas acs.org. These materials are promising for applications in gas storage and sensing, with ongoing research aimed at optimizing porosity and electrochemical behavior acs.org.
Investigation of Emerging Application Domains for Thiophene-Based Materials
While thiophene-based materials are well-established in organic electronics like OLEDs and OFETs, future research is set to expand their use into a variety of new and emerging fields semanticscholar.orgresearchgate.net.
One of the most promising new areas is energy storage . Thiophene derivatives, such as sodium thieno[3,2-b]thiophene-2,5-dicarboxylate, have been designed as high-performance electrode materials for sodium-ion batteries (SIBs) rsc.org. These materials exhibit high reversible capacity and excellent stability, opening up new avenues for designing next-generation organic batteries rsc.org.
In the realm of photovoltaics , thiophene-based materials are being investigated as additives and passivation agents to improve the efficiency and stability of perovskite solar cells nih.govnih.gov. The incorporation of thiophene-based cations can reduce defects, suppress ion migration, and enhance hydrophobicity, leading to more durable and efficient solar cells nih.govresearchgate.net.
Biomedical applications represent another significant growth area. The unique optical and electronic properties of thiophene trimers (terthiophenes) make them suitable for technologies such as photodynamic therapy nih.gov. Furthermore, functionalized polythiophenes that can cross the blood-brain barrier are being explored as potential therapeutic agents for neurodegenerative diseases nih.gov.
Other emerging domains include:
Sensors: Thiophene-based molecularly imprinted polymers are being developed for the electrochemical sensing of biomolecules mdpi.com.
Agrochemicals and Pharmaceuticals: The versatility of the thiophene ring makes it a valuable scaffold for creating new pesticides, plant growth regulators, and therapeutic drugs nbinno.com.
Theory-Guided Material Design and High-Throughput Screening
To accelerate the discovery of new thiophene-based materials with desired properties, future research will increasingly rely on the integration of computational modeling and automated experimental techniques.
Theory-guided design involves using computational methods, such as density functional theory (DFT), to predict the electronic and optical properties of novel thiophene structures before they are synthesized wiley.comnih.gov. This approach allows researchers to understand structure-property relationships, such as how ring connectivity and aromaticity affect molecular conductance nih.gov. By simulating properties like HOMO-LUMO gaps and charge carrier nature, theoretical studies can guide synthetic chemists toward the most promising molecular designs for specific applications wiley.com. Further development of more efficient theoretical methods will be crucial for designing sophisticated materials like COFs with precise photophysical properties mdpi.com.
High-throughput screening (HTS) , also known as high-throughput experimentation (HTE), complements theoretical design by enabling the rapid synthesis and testing of large libraries of materials sigmaaldrich.comcea.fr. This methodology involves parallel synthesis of many different compounds, followed by automated characterization of their properties cea.fr. In the context of thiophene-based materials, HTS can be used to:
Quickly screen catalysts, bases, and solvents to optimize reaction conditions for cross-coupling reactions acs.org.
Discover novel materials for applications like batteries by combinatorially synthesizing and characterizing thin-film libraries cea.fr.
Develop microarrays to study the effects of biochemical signal density on cell behavior for biomedical applications rsc.org.
The combination of predictive theory and rapid experimental validation will create a powerful feedback loop for the accelerated discovery and optimization of next-generation thiophene-based materials.
Strategies for Enhanced Device Performance, Stability, and Longevity
A critical focus of future research is to overcome the performance and stability limitations of devices incorporating thiophene-based materials. This involves a multi-pronged approach targeting material design, interfacial engineering, and device architecture.
One key strategy is passivation , which aims to reduce performance-degrading defects at surfaces and interfaces researchgate.net. In perovskite solar cells, for example, thiophene-based organic cations are used to passivate the perovskite surface, reducing non-radiative recombination and improving charge carrier lifetime nih.gov. Future work will explore new thiophene-based passivating agents for a variety of electronic devices researchgate.net.
The molecular design of the thiophene compounds themselves plays a crucial role. Incorporating sterically hindered groups, such as tert-butyl substituents, can prevent unwanted side reactions and improve the oxidative stability of the material cmu.educlockss.org. Fused-thiophene derivatives are also being explored as they often exhibit excellent photo and thermal stability, which is essential for long-lasting organic photovoltaic devices mdpi.com.
Interfacial engineering is another vital area. Optimizing the interfaces between the active thiophene-based layer and other components in a device is essential for efficient charge extraction and transport researchgate.net. This includes the development of new interfacial layers and surface treatments that minimize charge recombination and protect the device from environmental degradation researchgate.net. For instance, the use of smoother perovskite films based on thiophene additives can reduce grain boundary effects and enhance charge transport nih.gov.
Green Chemistry Approaches in Synthesis and Processing
Integrating green chemistry principles into the entire lifecycle of thiophene-based materials is a paramount goal for future research, aiming to minimize environmental impact and enhance sustainability.
A primary focus is the use of environmentally benign solvents and reagents . Research is actively exploring the use of water as a synthesis medium for the chemical oxidative polymerization of thiophene, which avoids expensive and toxic organic solvents astrj.commdpi.com. The use of greener oxidizing agents, such as gaseous ozone, is also being investigated as an alternative to traditional chemical oxidants astrj.com.
Solvent-free reaction conditions offer another powerful green chemistry approach. Microwave-assisted synthesis on solid supports like aluminum oxide has been shown to be a rapid, efficient, and environmentally friendly method for producing thiophene oligomers, eliminating the need for bulk solvents acs.org.
Furthermore, a holistic view of sustainability is being adopted through the use of Life Cycle Assessment (LCA) . LCA is a methodology used to evaluate the environmental impact of a product's entire lifecycle, from raw material extraction to disposal mdpi.com. Applying LCA to the synthesis of novel thiophene-based surfactants has helped identify specific chemical steps with high environmental or health impacts, guiding chemists to optimize pathways and develop a new generation of eco-friendly materials mdpi.com. Future research will likely see a broader application of LCA to guide the sustainable design of a wide range of thiophene-based materials and their associated processes.
Table 2: Green Chemistry Strategies for Thiophene Materials
| Strategy | Example | Benefit |
|---|---|---|
| Green Solvents | Emulsion polymerization of thiophene in water astrj.com. | Reduces use of toxic and expensive organic solvents astrj.com. |
| Alternative Reagents | Using ozone as an oxidizing agent astrj.com. | Environmentally friendly alternative to traditional reagents astrj.com. |
| Solvent-Free Synthesis | Microwave-assisted Suzuki coupling on a solid support acs.org. | Eliminates solvent waste, increases reaction speed and efficiency acs.org. |
| Lifecycle Analysis (LCA) | Evaluating the synthesis of thiophene-based surfactants mdpi.com. | Identifies environmental hotspots in a process for targeted optimization mdpi.com. |
Q & A
Q. Step 2: Polymerization
Q. Step 3: Characterization
Q. Contradiction Resolution :
- If charge mobility data conflicts (e.g., FET vs. SCLC measurements), validate using both techniques and correlate with XRD crystallinity data .
Advanced: What strategies mitigate aggregation-induced quenching in 4,4'-Bis[2-tert-butylthiophene] derivatives?
Methodological Answer:
- Structural Modification : Introduce bulky substituents (e.g., trifluoromethyl groups) to reduce π-π stacking .
- Blending with Polymers : Disperse in PMMA or PS matrices to isolate chromophores .
- Supramolecular Approaches : Use host-guest complexes with cucurbiturils to stabilize emissive states .
Basic: How can researchers validate the purity of 4,4'-Bis[2-tert-butylthiophene] post-synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
